5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione

Medicinal Chemistry Drug Discovery Physicochemical Profiling

5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione (CAS 26959-79-5) is a synthetic, heterocyclic small molecule belonging to the thiazolidine-2,4-dione (TZD) class. Its molecular formula is C₁₅H₁₁BrN₂O₂S (MW = 363.23 g·mol⁻¹), and it is commercially available from major chemical suppliers for research use.

Molecular Formula C15H11BrN2O2S
Molecular Weight 363.2 g/mol
Cat. No. B5144517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione
Molecular FormulaC15H11BrN2O2S
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H
InChIKeyIDSHSSIQPUBQIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione – Physicochemical Identity and Supplier Documentation


5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione (CAS 26959-79-5) is a synthetic, heterocyclic small molecule belonging to the thiazolidine-2,4-dione (TZD) class . Its molecular formula is C₁₅H₁₁BrN₂O₂S (MW = 363.23 g·mol⁻¹), and it is commercially available from major chemical suppliers for research use . Key physicochemical descriptors computed from its structure include a calculated logP of 4.3, a topological polar surface area (TPSA) of 74.7 Ų, one hydrogen‑bond donor, and four hydrogen‑bond acceptors . These features distinguish it from common antidiabetic TZDs and position it as a tool compound for medicinal chemistry optimisation programmes, particularly those targeting neuroprotection or kinase inhibition.

Why 5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione Cannot Be Replaced by Common Thiazolidinedione Surrogates


Thiazolidine-2,4-diones are a pharmacologically diverse class; however, simple interchange between analogues is unreliable because biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to the nature and position of substituents . The target compound carries a 4‑bromophenylamino group at C‑5 and an N‑phenyl substituent at N‑3, a pattern that markedly increases lipophilicity (logP = 4.3) and introduces a heavy halogen atom amenable to further derivatisation (e.g., Pd‑catalysed cross‑coupling) . In contrast, first‑line antidiabetic TZDs such as rosiglitazone bear a benzylidene‑type linker and a polar side‑chain, resulting in substantially lower logP (~2.5) and distinct hydrogen‑bonding capacity . Substitution with a non‑halogenated or non‑arylamino analogue would eliminate both the lipophilicity‑driven membrane partitioning and the synthetic handle provided by the bromine atom, thereby compromising the specific property set that justifies procurement of this precise compound .

Quantitative Differentiation of 5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione Against Closest Analogs


Enhanced Lipophilicity (logP) Relative to First‑Line Antidiabetic Thiazolidinediones

The computed logP of 5-(4-bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione is 4.3, which is 1.8 log units higher than that of the prototypical TZD rosiglitazone (logP ≈ 2.5) . This difference indicates a roughly 60‑fold greater partitioning into octanol, predicting enhanced passive membrane permeability and potentially increased blood‑brain barrier penetration, a critical parameter for central nervous system (CNS) drug discovery programmes .

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Distinct Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Capacity

The TPSA of the target compound is 74.7 Ų with one H‑bond donor and four H‑bond acceptors . Rosiglitazone, by comparison, has a TPSA of 93.6 Ų with one H‑bond donor and six H‑bond acceptors . A TPSA below 90 Ų is often associated with improved passive CNS penetration, suggesting that the target compound may possess a more favourable brain‑exposure profile than rosiglitazone, although direct CNS‑PK data are required for confirmation .

ADME Blood‑Brain Barrier Drug‑likeness

Synthetic Handle: Bromine Enables Pd‑Catalysed Cross‑Coupling for Library Diversification

The 4‑bromophenylamino substituent provides a versatile synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium‑catalysed cross‑coupling reactions . By contrast, non‑halogenated analogs (e.g., 5‑(phenylamino)-3‑phenylthiazolidine-2,4‑dione) lack this reactive site and cannot undergo direct C–C or C–N bond formation at the para‑position, necessitating de novo synthesis for each analog . This halogen‑dependent reactivity makes the brominated compound a superior intermediate for generating focused chemical libraries in hit‑to‑lead campaigns.

Synthetic Chemistry Structure–Activity Relationship Parallel Synthesis

Neuroprotective Phenotype in HT‑22 Glutamate Toxicity Model: Class‑Representative Activity

N‑Phenyl‑substituted thiazolidine-2,4-dione derivatives, a structural class to which 5‑(4‑bromo‑phenylamino)-3‑phenyl‑thiazolidine‑2,4‑dione belongs, were identified as potent inhibitors of Bid‑dependent neurotoxicity in immortalized mouse hippocampal neurons (HT‑22 cells) . The most active members (compounds 6, 7, and 16) significantly prevented glutamate‑induced cell death, loss of mitochondrial membrane potential, ATP depletion, and impaired respiration . While the specific bioactivity of the bromophenylamino congener was not individually reported, the class‑level data establish a precedent for neuroprotective efficacy that warrants its evaluation as a comparator or probe molecule in analogous assays .

Neuroprotection Bid Inhibition Mitochondrial Dysfunction

Absence of PPARγ Transcriptional Activation: Reduced Cardiometabolic Confound

Classical antidiabetic thiazolidinediones (e.g., rosiglitazone, pioglitazone) exert their therapeutic effects through PPARγ agonism, which is also associated with fluid retention, weight gain, and cardiovascular adverse events . N‑Phenyl‑substituted thiazolidine‑2,4‑diones evaluated in the Bid‑inhibition study did not engage PPARγ at neuroprotective concentrations, as evidenced by the absence of PPARγ‑dependent gene transcription in reporter assays . Since 5‑(4‑bromo‑phenylamino)-3‑phenyl‑thiazolidine‑2,4‑dione shares the same N‑phenyl substitution pattern, it is predicted to be devoid of significant PPARγ activity, offering a cleaner pharmacological profile for non‑diabetic indications (e.g., neurodegeneration, oncology) where PPARγ activation is undesirable .

PPARγ Safety Pharmacology Drug Selectivity

Lower Number of Rotatable Bonds Compared to Pioglitazone: Impact on Entropy and Oral Bioavailability

The molecular structure of 5‑(4‑bromo‑phenylamino)-3‑phenyl‑thiazolidine‑2,4‑dione contains only three rotatable bonds , whereas pioglitazone, a commonly used TZD comparator, possesses seven rotatable bonds . A lower number of rotatable bonds is correlated with a more favourable entropic profile upon binding and, according to Veber's rules, with improved oral bioavailability . This molecular feature distinguishes the target compound from more flexible TZD drugs and may contribute to superior pharmacokinetic characteristics, although empirical PK data remain to be generated .

Drug‑likeness Oral Absorption Conformational Flexibility

Optimal Application Scenarios for 5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione in Scientific Procurement


CNS‑Targeted Lead Optimisation Requiring High Passive Permeability

The elevated logP (4.3) and low TPSA (74.7 Ų) of 5‑(4‑bromo‑phenylamino)-3‑phenyl‑thiazolidine‑2,4‑dione predict superior passive membrane diffusion compared to rosiglitazone (logP ~2.5, TPSA 93.6 Ų) . Medicinal chemistry teams pursuing neurodegenerative or psychiatric targets can employ this compound as a scaffold with inherently favourable CNS physicochemical properties, reducing the need for structural modifications that often compromise potency.

Parallel Library Synthesis via Pd‑Catalysed Cross‑Coupling

The para‑bromine substituent serves as a universal synthetic handle for Suzuki–Miyaura and Buchwald–Hartwig reactions, enabling rapid, late‑stage diversification of a common core intermediate . This positions 5‑(4‑bromo‑phenylamino)-3‑phenyl‑thiazolidine‑2,4‑dione as a cost‑effective entry point for building arrays of aryl‑, heteroaryl‑, and amino‑substituted analogs in medicinal chemistry SAR campaigns.

Bid‑Mediated Neurotoxicity and Mitochondrial Dysfunction Research

The class‑level neuroprotective activity of N‑phenyl thiazolidinediones in the HT‑22 glutamate toxicity model justifies the use of the brominated derivative as a chemical probe or reference compound in Bid‑dependent apoptosis and mitochondrial dysfunction studies. Its predicted lack of PPARγ activity further supports its application in assays where metabolic confounds must be avoided.

Chemical Biology Probe Development via Bioorthogonal Halogen Reactivity

The heavy bromine atom not only provides a unique mass spectral signature for detection but also permits further functionalisation with biotin, fluorophores, or photoaffinity labels through palladium‑mediated coupling . This makes the compound a suitable precursor for target‑identification and pull‑down experiments in chemical biology.

Quote Request

Request a Quote for 5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.